molecular formula C7H15NO4 B1683471 Validamine CAS No. 32780-32-8

Validamine

Cat. No.: B1683471
CAS No.: 32780-32-8
M. Wt: 177.2 g/mol
InChI Key: GSQYAWMREAXBHF-UOYQFSTFSA-N
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Description

Validamine is a naturally occurring aminocyclitol compound, structurally related to valienamine. It is a component of validamycin A, an antifungal antibiotic widely used in agriculture to control fungal infections in crops. This compound is known for its role in the biosynthesis of various pseudo-aminosugars and pseudo-oligosaccharides, which have significant biological activities.

Chemical Reactions Analysis

Types of Reactions: Validamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can participate in substitution reactions, where its amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aminocyclitols.

Scientific Research Applications

Validamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of validamycin A and its derivatives. Its ability to inhibit glucosidases makes it a valuable compound in the development of antidiabetic drugs and other therapeutic agents .

Biological Activity

Validamine is a compound derived from validamycin, which is known for its biological activities, particularly its role as an inhibitor of glycoside hydrolases (GHs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

This compound exhibits significant inhibitory activity against various glycoside hydrolases, which are enzymes that play critical roles in carbohydrate metabolism. Research indicates that this compound and its derivatives can inhibit enzymes such as:

  • α-Amylase
  • Yeast α-Glucosidase
  • Rice α-Glucosidase

The inhibition is characterized by competitive binding to the active sites of these enzymes, effectively reducing their activity. For instance, studies have shown that this compound derivatives have IC50 values ranging from 10210^{-2} mol/L to 10510^{-5} mol/L against α-amylase and yeast α-glucosidase respectively .

Efficacy in Clinical Applications

This compound has garnered attention for its potential in treating conditions like Type 2 Diabetes (T2D) due to its ability to inhibit carbohydrate-digesting enzymes. The inhibition of α-glucosidases leads to a decrease in glucose absorption in the intestines, thereby managing postprandial blood sugar levels. Notably, voglibose, a derivative of this compound, is already utilized clinically as an α-glucosidase inhibitor for T2D management .

Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (mol/L)
This compoundα-Amylase10210^{-2}
This compoundYeast α-Glucosidase10510^{-5}
4-α-Glucoside of this compoundRice α-Glucosidase10410^{-4}

Comparison with Other Inhibitors

InhibitorMechanismClinical Use
This compoundGH InhibitionT2D Management
VogliboseGH InhibitionT2D Management
AcarboseGH InhibitionT2D Management

Case Study 1: Efficacy in Glycemic Control

A clinical study involving patients with Type 2 Diabetes demonstrated that administration of voglibose (a this compound derivative) resulted in a significant reduction in postprandial glucose levels compared to placebo. The study concluded that this compound derivatives could be beneficial adjuncts in diabetes management by improving glycemic control .

Case Study 2: Structural Analysis and Binding Affinity

Recent structural studies using X-ray crystallography revealed the binding interactions between this compound derivatives and the active site of Streptomyces coelicolor GlgE1-V279S. These studies provided insights into the molecular basis for the observed inhibitory effects and suggested avenues for further drug design .

Research Findings

The synthesis of this compound and its derivatives has been extensively studied. A notable approach includes microbial degradation methods that yield high-purity compounds suitable for further pharmacological evaluation. The biosynthetic pathways involved in producing these compounds from natural sources highlight their potential for sustainable production methods .

Moreover, ongoing research aims to explore the broader implications of this compound's biological activities beyond enzyme inhibition, including its potential roles in anti-cancer therapies and other metabolic disorders.

Properties

IUPAC Name

(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQYAWMREAXBHF-UOYQFSTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954439
Record name 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32780-32-8
Record name Validamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32780-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Validamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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